![molecular formula C15H11F3N4OS B13047216 (E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N'-{[3-(trifluoromethyl)phenyl]methoxy}methanimidamide](/img/structure/B13047216.png)
(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N'-{[3-(trifluoromethyl)phenyl]methoxy}methanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N’-{[3-(trifluoromethyl)phenyl]methoxy}methanimidamide is a complex organic compound that features a thieno[2,3-d]pyrimidine core and a trifluoromethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N’-{[3-(trifluoromethyl)phenyl]methoxy}methanimidamide typically involves multi-step organic reactions. One common approach is to start with the thieno[2,3-d]pyrimidine core, which can be synthesized by cyclization reactions involving thiophene derivatives and formic acid . The trifluoromethylphenyl group can be introduced through nucleophilic substitution reactions using trifluoromethyl iodide and a suitable aromatic halide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N’-{[3-(trifluoromethyl)phenyl]methoxy}methanimidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethylphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide with a copper catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology and Medicine
In medicinal chemistry, (E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N’-{[3-(trifluoromethyl)phenyl]methoxy}methanimidamide is investigated for its potential as an inhibitor of specific enzymes or receptors. Its trifluoromethyl group enhances its binding affinity and metabolic stability .
Industry
In the industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with similar trifluoromethyl group, used as a solvent and intermediate in organic synthesis.
Thieno[3,2-d]pyrimidine derivatives: These compounds share the thieno[2,3-d]pyrimidine core and exhibit similar biological activities.
Uniqueness
(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N’-{[3-(trifluoromethyl)phenyl]methoxy}methanimidamide is unique due to the combination of its thieno[2,3-d]pyrimidine core and trifluoromethylphenyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C15H11F3N4OS |
|---|---|
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
N'-thieno[2,3-d]pyrimidin-4-yl-N-[[3-(trifluoromethyl)phenyl]methoxy]methanimidamide |
InChI |
InChI=1S/C15H11F3N4OS/c16-15(17,18)11-3-1-2-10(6-11)7-23-22-9-20-13-12-4-5-24-14(12)21-8-19-13/h1-6,8-9H,7H2,(H,19,20,21,22) |
Clé InChI |
KPJTZVWCZJZTNQ-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)C(F)(F)F)CON/C=N/C2=C3C=CSC3=NC=N2 |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)CONC=NC2=C3C=CSC3=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


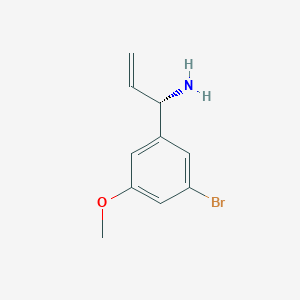
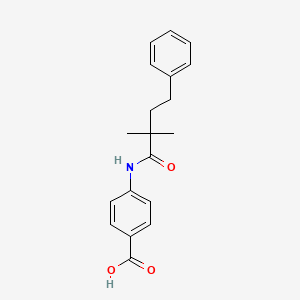
![6-(Oxazol-5-YL)imidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B13047163.png)
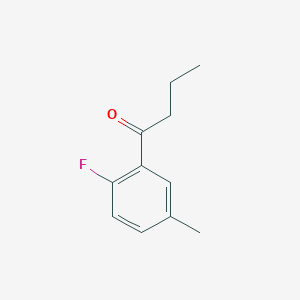
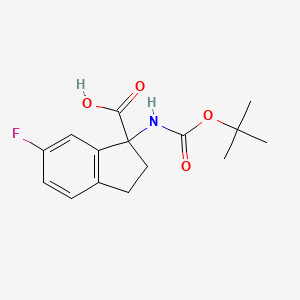

![6-Bromo-2-methyl-5-nitro-2,3-dihydroimidazo[2,1-B]oxazole](/img/structure/B13047197.png)
![2-Amino-8-(tert-butyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13047198.png)
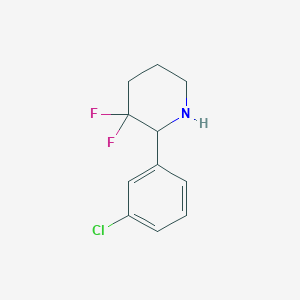



![2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B13047220.png)

